Phenpromethamine

Übersicht

Beschreibung

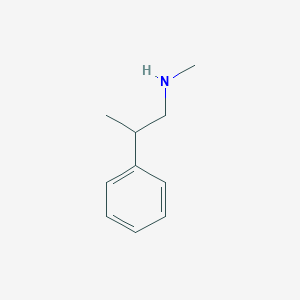

Phenpromethamin, auch bekannt als N-Methyl-2-phenylpropan-1-amin, ist ein sympathomimetisches Nasenspray der Phenethylamingruppe. Es wurde früher unter dem Markennamen Vonedrine von 1943 bis 1960 vermarktet, ist aber nicht mehr erhältlich. Die Verbindung ist ein Stimulans und wurde von der Welt-Anti-Doping-Agentur verboten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Phenpromethamin kann durch die Kondensation von ungesättigten Aminen mit aromatischen Verbindungen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Phenylaceton mit Methylamin unter reduktiven Aminierungsbedingungen . Die Reaktion erfordert typischerweise ein Reduktionsmittel wie Natriumcyanoborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.

Industrielle Produktionsmethoden

Die industrielle Produktion von Phenpromethamin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsmethoden wie Chromatographie sind in industriellen Umgebungen üblich, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phenpromethamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Phenpromethamin kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Phenpromethamin kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Phenylaceton- oder Benzoesäurederivate.

Reduktion: Sekundäre Amine.

Substitution: N-alkylierte oder N-acylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Historical Context and Regulatory Status

Phenpromethamine was first introduced as a nasal decongestant but was later linked to various health risks, leading to its withdrawal from the market. It has never been approved for oral use by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is classified as a prohibited substance by the World Anti-Doping Agency (WADA) . Despite this, recent studies have detected its presence in several dietary supplements marketed for weight loss and athletic performance .

Presence in Dietary Supplements

Recent investigations have confirmed that this compound is present in weight loss and sports supplements sold in the U.S. A study analyzed 17 supplement brands labeled as containing deterenol (another stimulant) and found this compound in four of them . This finding raises concerns about the safety and efficacy of these products, particularly since they often contain multiple stimulants that have not been adequately studied for their combined effects on human health.

Table 1: Summary of Studies Detecting this compound in Supplements

| Study Reference | Number of Supplements Analyzed | This compound Detected | Health Risks Associated |

|---|---|---|---|

| 17 | 4 | Nausea, cardiac arrest | |

| Various (Brazil & Australia) | Yes | Asthma exacerbation |

Pharmacological Profile

This compound acts primarily as a stimulant, impacting adrenergic receptors similar to other known stimulants. Research indicates it may activate multiple adrenergic receptor subtypes, which can lead to increased heart rate and blood pressure . In vitro studies have shown that this compound can elicit significant physiological responses, suggesting potential risks when used in combination with other stimulants commonly found in pre-workout supplements .

Case Studies on Adverse Effects

Several case reports have documented adverse events associated with the use of supplements containing this compound. These include cardiovascular complications such as chest pain, palpitations, and even severe outcomes like cardiac arrest . A systematic review highlighted that many individuals using such supplements experienced significant health issues within weeks of consumption.

Table 2: Reported Adverse Effects Linked to this compound Use

| Adverse Effect | Number of Cases Reported |

|---|---|

| Chest Pain | 11 |

| Palpitations | 4 |

| Nausea/Vomiting | Various |

| Cardiac Arrest | 1 |

Wirkmechanismus

Phenpromethamine exerts its effects by acting as a sympathomimetic agent. It stimulates the release of norepinephrine and dopamine, leading to increased heart rate, blood pressure, and bronchodilation. The compound binds to adrenergic receptors, triggering a cascade of intracellular events that result in its stimulant effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methamphetamin: Teilt eine ähnliche Struktur, hat aber ein höheres Missbrauchspotenzial und eine höhere Suchtgefahr.

Amphetamin: Ähnliche stimulierende Wirkungen, unterscheidet sich jedoch in seiner chemischen Struktur und Potenz.

Phenylpropanolamin: Als abschwellendes Mittel und Appetitzügler verwendet, mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit

Phenpromethamin ist einzigartig in seiner spezifischen Bindungsaffinität und seinem pharmakokinetischen Profil, was es von anderen ähnlichen Verbindungen unterscheidet. Seine historische Verwendung als Nasenspray und sein anschließendes Verbot unterstreichen sein eindeutiges regulatorisches und Sicherheitsprofil .

Biologische Aktivität

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic compound that has garnered interest in both pharmacological and dietary supplement contexts. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential health implications based on diverse research findings.

- Molecular Formula: CHN·ClH

- Molecular Weight: 185.694 g/mol

- Stereochemistry: Racemic mixture

- Chemical Structure: This compound Structure

This compound acts primarily as a sympathomimetic agent , influencing the sympathetic nervous system. Its mechanism includes:

- Adrenergic Receptor Activation: It binds to adrenergic receptors, mimicking catecholamines like norepinephrine. This action stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure.

- cAMP Pathway Activation: Binding to receptors activates G-proteins, which subsequently activate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP enhances intracellular calcium levels, affecting muscle contraction and other cellular functions.

This compound is known for its role in various biochemical reactions:

- Neurotransmitter Interaction: It inhibits the reuptake of norepinephrine and dopamine, prolonging their action within the synaptic cleft.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP2D6), it undergoes phase I and II metabolic reactions, influencing its pharmacokinetics .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution: The compound can cross cell membranes through passive diffusion and specific transporters like the norepinephrine transporter (NET) .

- Elimination: The metabolites are typically more hydrophilic, facilitating excretion through urine.

Biological Effects in Animal Models

Dosage Effects:

- At low doses, this compound acts as a mild stimulant, enhancing alertness.

- Higher doses lead to significant cardiovascular effects, including hypertension and arrhythmias.

Chronic Administration Studies:

Research indicates that prolonged exposure can lead to desensitization of adrenergic receptors, diminishing its effectiveness over time.

Case Studies and Clinical Findings

A systematic review highlighted potential interactions between this compound and other medications due to its inhibition of CYP2D6. This could lead to altered drug metabolism and unexpected side effects when co-administered with other therapeutic agents .

Clinical Safety Profile:

While this compound has been reported to have a good safety profile when used therapeutically, concerns arise regarding its presence in dietary supplements marketed for weight loss or athletic performance enhancement. These products often contain multiple stimulants, raising questions about their combined effects on health .

Potential Risks and Regulatory Concerns

The presence of this compound in dietary supplements has raised regulatory flags due to its stimulant properties and potential for adverse interactions with other drugs. Its classification as a banned substance in sports adds another layer of concern regarding its use in competitive environments .

Q & A

Basic Research Questions

Q. How should researchers design an in vitro study to investigate Phenpromethamine's mechanism of action?

Methodological Answer:

- Select appropriate cell lines (e.g., primary vs. immortalized) based on the target tissue and validate their relevance to this compound's proposed biological pathway.

- Include dose-response curves and negative/positive controls (e.g., untreated cells, known agonists/antagonists) to isolate specific effects.

- Use assays such as Western blotting for protein expression, qPCR for gene regulation, or calcium imaging for receptor activity .

Q. What steps are critical for conducting a systematic literature review on this compound's pharmacokinetics?

Methodological Answer:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies, species, dosage ranges).

- Use databases like PubMed, Embase, and Web of Science with controlled vocabulary (e.g., MeSH terms: "this compound/pharmacokinetics") and Boolean operators.

- Follow PRISMA guidelines for transparency and employ tools like PubReMiner to identify high-frequency keywords .

Q. What ethical approvals are required for human studies involving this compound?

Methodological Answer:

- Obtain Institutional Review Board (IRB) approval, ensuring alignment with Declaration of Helsinki principles.

- Document informed consent processes, emphasizing risks/benefits and withdrawal options.

- Address data confidentiality protocols, particularly for multi-center trials, as per ICH-GCP guidelines .

Q. How can researchers formulate a hypothesis about this compound using the FINERMAPS framework?

Methodological Answer:

- Feasibility : Ensure access to this compound samples, analytical equipment, and relevant expertise.

- Novelty : Identify gaps (e.g., understudied metabolic pathways) via literature reviews.

- Ethics : Confirm compliance with animal/human research guidelines.

- Relevance : Link to broader scientific goals, such as optimizing therapeutic windows .

Q. What are best practices for storing and sharing this compound research data?

Methodological Answer:

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and repositories like Figshare or Zenodo.

- Include metadata (e.g., batch numbers, experimental conditions) and raw datasets in standardized formats (e.g., CSV, XML).

- Adhere to journal-specific data availability policies .

Advanced Research Questions

Q. How can contradictions between in vivo and in vitro data on this compound's efficacy be resolved?

Methodological Answer:

- Re-analyze variables (e.g., dosing schedules, bioavailability differences) using sensitivity analysis.

- Conduct bridging studies (e.g., ex vivo tissue models) to reconcile discrepancies.

- Apply meta-regression to assess heterogeneity across studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?

Methodological Answer:

- Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50/IC50 values.

- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-dose comparisons.

- Validate assumptions via residual plots and goodness-of-fit metrics .

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound's pathways?

Methodological Answer:

- Perform pathway enrichment analysis using tools like KEGG or Reactome.

- Apply multi-omics integration platforms (e.g., mixOmics) to identify co-regulated genes/metabolites.

- Validate findings with knock-down/knock-out models or pharmacological inhibitors .

Q. What methodologies ensure data integrity in multi-center this compound trials?

Methodological Answer:

- Standardize protocols across sites (e.g., harmonized assays, calibration schedules).

- Implement centralized data monitoring with periodic audits.

- Use electronic data capture (EDC) systems compliant with ICH E6(R3) guidelines .

Q. How should a longitudinal study on this compound's long-term effects be designed?

Methodological Answer:

Eigenschaften

IUPAC Name |

N-methyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSOOYCQYDGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861690 | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-88-9 | |

| Record name | Phenpromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenpromethamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.